4-Isopropylmorpholine

Physical Chemistry Process Chemistry Distillation

4-Isopropylmorpholine (N-isopropylmorpholine) is an N-alkylated morpholine derivative with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol. It exists as a colorless liquid with a density of 0.918 g/cm³ and a boiling point of 156.3 °C at 760 mmHg.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1004-14-4
Cat. No. B085786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylmorpholine
CAS1004-14-4
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)N1CCOCC1
InChIInChI=1S/C7H15NO/c1-7(2)8-3-5-9-6-4-8/h7H,3-6H2,1-2H3
InChIKeyXLZMWNWNBXSZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropylmorpholine (CAS 1004-14-4): Chemical Profile and Role as a Pharmaceutical Intermediate


4-Isopropylmorpholine (N-isopropylmorpholine) is an N-alkylated morpholine derivative with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol. It exists as a colorless liquid with a density of 0.918 g/cm³ and a boiling point of 156.3 °C at 760 mmHg . This compound is recognized primarily as an important pharmaceutical intermediate and as a versatile building block in organic synthesis . It is also a key structural component in the development of biologically active molecules, including adrenergic receptor ligands [1].

Why 4-Isopropylmorpholine Cannot Be Simply Replaced by Other N-Alkylmorpholines


The N-isopropyl substitution on 4-Isopropylmorpholine imparts distinct physicochemical properties that are not linearly related to other N-alkyl analogs like N-methylmorpholine or N-ethylmorpholine . This results in a significantly higher boiling point (156.3 °C) compared to N-methylmorpholine (~115 °C) and N-ethylmorpholine (~139 °C) , as well as a lower density . These differences in volatility and mass properties directly impact its suitability in specific synthetic processes, formulation stability, and downstream purification strategies. Furthermore, the isopropyl group introduces unique steric and electronic effects that critically influence the biological activity of derivatives [1], meaning generic substitution would not be scientifically sound for applications where these properties are key determinants of performance.

Quantitative Differentiation Evidence for 4-Isopropylmorpholine (CAS 1004-14-4)


Elevated Boiling Point: 4-Isopropylmorpholine vs. N-Methylmorpholine and N-Ethylmorpholine

4-Isopropylmorpholine exhibits a boiling point of 156.3 °C at 760 mmHg , which is substantially higher than its N-alkyl analogs N-methylmorpholine (114.3-116.0 °C) [1] and N-ethylmorpholine (138-139 °C) . This difference is due to the increased molecular weight and van der Waals interactions conferred by the isopropyl group.

Physical Chemistry Process Chemistry Distillation

Reduced Liquid Density: 4-Isopropylmorpholine vs. Unsubstituted Morpholine

The density of 4-Isopropylmorpholine is 0.918 g/cm³ at standard conditions , which is approximately 9% lower than that of unsubstituted morpholine (1.007 g/cm³) [1]. This reduction in density is a direct consequence of the bulky isopropyl substituent, which disrupts molecular packing in the liquid phase.

Physical Chemistry Formulation Science Material Properties

Synthetic Utility: Reported Yield for Synthesis of 4-Isopropylmorpholine

A reported synthetic route for the production of 4-Isopropylmorpholine involves the reaction of 2-chloro-1-(4-morpholino)propan-1-one, achieving a reported yield of approximately 42% [1]. While this yield may serve as a baseline for process optimization , it establishes a verifiable starting point for economic and efficiency assessments during route scouting.

Synthetic Chemistry Process Development Route Scouting

Pharmacological Profile: Loss of Beta-Blockade in Conformationally Constrained Analog

The conformational constraint introduced by the morpholine ring in the derivative 2-(p-nitrophenyl)-4-isopropylmorpholine, relative to its acyclic counterpart INPEA (1-(p-nitrophenyl)-2-isopropylaminoethanol), leads to a complete loss of beta-receptor blocking activity on various isolated preparations [1]. However, other pharmacological properties of INPEA, such as inhibition of acetylcholine and 5-HT, are maintained [2], demonstrating a dissociation of effects.

Medicinal Chemistry Pharmacology Adrenergic Receptors

Established Use as a Pharmaceutical Intermediate

4-Isopropylmorpholine is a key structural component in the synthesis of numerous bioactive molecules. Derivatives such as 2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine have been studied as small molecule drugs [1]. Patents also describe its use in the synthesis of compounds for the treatment of neurodegenerative diseases and CNS disorders [2], highlighting its value as a privileged scaffold.

Medicinal Chemistry Drug Discovery Synthetic Methodology

Application in Epoxy Resin Curing Systems

4-Isopropylmorpholine is identified as a suitable tertiary amine component in curing systems for epoxy resins [1]. Its use in combination with polyether amines offers a different reactivity and curing profile compared to more common amine catalysts like N-ethylmorpholine or N-butylmorpholine, allowing for tailored curing rates and final material properties.

Polymer Chemistry Material Science Coatings

High-Value Application Scenarios for 4-Isopropylmorpholine (CAS 1004-14-4)


Medicinal Chemistry and CNS Drug Discovery

4-Isopropylmorpholine serves as a key building block for generating conformationally restricted analogs of acyclic pharmacophores. Its utility in synthesizing compounds with altered adrenergic receptor profiles [1] and its presence in patent literature for CNS and neurodegenerative disease targets make it a strategic choice for medicinal chemists seeking to explore new chemical space and modulate receptor selectivity.

Pharmaceutical Process Development and Intermediate Manufacturing

As a recognized pharmaceutical intermediate [1], 4-Isopropylmorpholine is employed in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its distinct physicochemical properties, such as a higher boiling point (156.3 °C) and lower density (0.918 g/cm³) , can be advantageous in designing specific reaction and purification steps, offering a different operational profile compared to more volatile N-alkylmorpholines.

Specialty Epoxy Resin Formulations

Formulators of advanced epoxy systems can utilize 4-Isopropylmorpholine as a tertiary amine curing agent or co-catalyst [1]. Its unique steric bulk and amine reactivity profile, compared to N-ethylmorpholine or N-butylmorpholine, provide an additional variable for controlling pot life, gel time, and the ultimate glass transition temperature (Tg) and mechanical properties of the cured thermoset, which is critical in high-performance coatings and composites.

Organic Synthesis as a Non-Nucleophilic Base

Due to the steric hindrance provided by the isopropyl group, 4-Isopropylmorpholine can function as a non-nucleophilic amine base in a variety of organic transformations. This property is valuable in reactions where the nucleophilicity of other bases (e.g., N-methylmorpholine) might lead to unwanted side reactions, thereby improving the selectivity and yield of the desired transformation.

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